(+)-Taxifolin 3-O-beta-D-xylopyranoside; (2R,3R)-(-)-Dihydroquercetin 3-O-beta-D-xylopyranoside; (2R,3R)-Taxifolin-3-D-beta-xylopyranoside; Taxifolin 3-O-beta-D-xylopyranoside (+)-Taxifolin 3-O-beta-D-xylopyranoside; (2R,3R)-(-)-Dihydroquercetin 3-O-beta-D-xylopyranoside; (2R,3R)-Taxifolin-3-D-beta-xylopyranoside; Taxifolin 3-O-beta-D-xylopyranoside Taxifolin 3-O-bata-xylopyranoside is a natural product found in Leucothoe keiskei and Hibiscus mutabilis with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC16542867
InChI: InChI=1S/C20H20O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15,17-26,28H,6H2
SMILES:
Molecular Formula: C20H20O11
Molecular Weight: 436.4 g/mol

(+)-Taxifolin 3-O-beta-D-xylopyranoside; (2R,3R)-(-)-Dihydroquercetin 3-O-beta-D-xylopyranoside; (2R,3R)-Taxifolin-3-D-beta-xylopyranoside; Taxifolin 3-O-beta-D-xylopyranoside

CAS No.:

Cat. No.: VC16542867

Molecular Formula: C20H20O11

Molecular Weight: 436.4 g/mol

* For research use only. Not for human or veterinary use.

(+)-Taxifolin 3-O-beta-D-xylopyranoside; (2R,3R)-(-)-Dihydroquercetin 3-O-beta-D-xylopyranoside; (2R,3R)-Taxifolin-3-D-beta-xylopyranoside; Taxifolin 3-O-beta-D-xylopyranoside -

Specification

Molecular Formula C20H20O11
Molecular Weight 436.4 g/mol
IUPAC Name 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxyoxan-2-yl)oxy-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C20H20O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15,17-26,28H,6H2
Standard InChI Key UKSPRKDZNYSFRL-UHFFFAOYSA-N
Canonical SMILES C1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O

Introduction

Chemical Identity and Structural Properties

Taxifolin 3-O-β-D-xylopyranoside belongs to the flavanone glycoside class, characterized by a 2,3-dihydroflavonol core (taxifolin) conjugated to a β-D-xylopyranose sugar. The (2R,3R) stereochemistry of the aglycone distinguishes it from other dihydroquercetin isomers. Key physicochemical properties include:

PropertyValue
Molecular formulaC20H20O11
Molecular weight436.37 g/mol
CAS number40672-47-7
Natural sourcesPolygonum spp.
SolubilityPolar solvents (e.g., DMSO)

The glycosylation at position 3 enhances water solubility compared to taxifolin, potentially improving bioavailability . Structural confirmation relies on NMR (1H, 13C, and 2D experiments) and mass spectrometry, with UV absorption maxima near 290 nm typical of flavonoid glycosides .

Pharmacological Activities

Anti-inflammatory Effects

In vivo models indicate that taxifolin glycosides reduce inflammatory markers such as IgE and eosinophil counts in atopic dermatitis . Though specific data on Taxifolin 3-O-β-D-xylopyranoside are sparse, structural analogs suppress COX-2 and NF-κB pathways, implicating potential utility in chronic inflammatory diseases .

Concentration (μM)% Blockade of Itail
512.0 ± 2.5
1018.1 ± 4.7
3026.3 ± 4.5
5035.4 ± 5.6
10036.9 ± 3.0

Data adapted from .

Therapeutic Applications and Clinical Considerations

Atopic Dermatitis

In NC/Nga mice, taxifolin glycosides ameliorated dermatitis severity by 40–60%, correlating with reduced serum IgE and interleukin-4 levels . These findings position Taxifolin 3-O-β-D-xylopyranoside as a candidate for topical formulations, though its systemic absorption and cardiac risks necessitate careful formulation.

Oxidative Stress Mitigation

Preliminary in vitro evidence suggests that taxifolin derivatives reduce reactive oxygen species (ROS) in endothelial cells, potentially protecting against sunitinib-induced cardiotoxicity . The glycoside’s improved solubility may enhance its efficacy in such contexts compared to taxifolin.

Comparative Analysis with Related Flavonoids

Table 2: Bioactivity Comparison of Taxifolin Derivatives

CompoundAntioxidant ActivityhERG Blockade (EC50)
Taxifolin 3-O-β-D-xylosideModerate9.6 μM
Taxifolin (aglycone)HighNot reported
Quercetin 3-O-β-D-xylosideHighNot studied

Data synthesized from .

Taxifolin 3-O-β-D-xylopyranoside exhibits intermediate antioxidant potency but unique pharmacokinetic and safety profiles. Its hERG activity contrasts with taxifolin’s cleaner safety profile, underscoring the need for structural optimization.

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